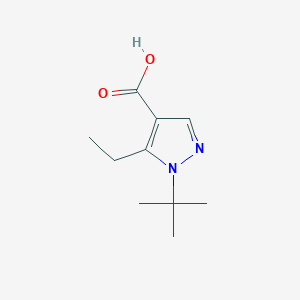
1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The pyrazole ring is substituted with a tert-butyl group and an ethyl group .Physical And Chemical Properties Analysis
1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a powder at room temperature .Scientific Research Applications
Improved Synthesis Techniques :
- Research demonstrates enhanced synthesis methods for 1H-pyrazole-4-carboxylic acid derivatives, achieving higher yields. This improvement is significant for the production of such compounds, including 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (Dong, 2011).
Synthesis of Pyrazole Derivatives :
- The synthesis of various pyrazole derivatives, including those with structures similar to 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, has been explored. These compounds have been prepared with good to excellent yields, highlighting their potential for diverse applications (Rosa et al., 2008).
Novel Halo-Substituted Pyrazoles :
- Research into the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which are structurally related to 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, opens doors for the development of novel compounds with potential applications in various fields (Ivanov et al., 2017).
Regioselective Synthesis Studies :
- Studies on regioselective synthesis of pyrazole derivatives, including compounds similar to 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, have been conducted. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Martins et al., 2012).
Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids :
- The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale has been achieved. This advancement is significant for the large-scale production and research of related compounds like 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (Iminov et al., 2015).
Versatile Intermediate Synthesis :
- A novel and efficient synthesis route has been developed for pyrazole derivatives, which serve as versatile intermediates for further chemical modifications. This research is relevant for understanding the synthesis and potential applications of compounds like 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (Bobko et al., 2012).
Safety And Hazards
This compound is classified as a warning under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid are not available, pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. They are being explored for potential applications in medicine, agriculture, and other fields .
properties
IUPAC Name |
1-tert-butyl-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-8-7(9(13)14)6-11-12(8)10(2,3)4/h6H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUFDOWITAILGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1119459-44-7 | |
| Record name | 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
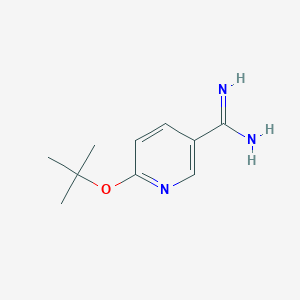
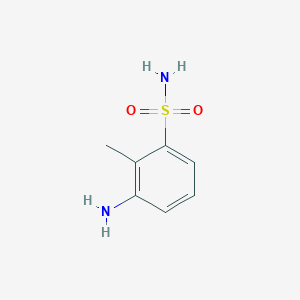

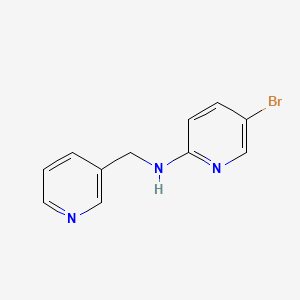




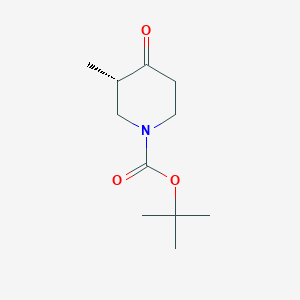
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)